Ajugalide B
Description
Ajugalide B is a diterpenoid compound isolated from plants in the Ajuga genus, such as Ajuga ciliata and Ajuga taiwanensis. Structurally, it belongs to the class of organic acids and derivatives, specifically tricarboxylic acids. This compound shares key functional groups with Ajugalide C, including acetyloxy and hydroxyl substituents, but differs in the arrangement of its epoxy and methyl groups. These structural nuances influence its bioactivity, particularly in metabolic pathways and receptor interactions .
Properties
Molecular Formula |
C26H36O10 |
|---|---|
Molecular Weight |
508.6 g/mol |
IUPAC Name |
[(1R,4R,4aR,5S,7R,8S,8aR)-1,5-diacetyloxy-8-[(2S)-2-hydroxy-2-(5-oxo-2H-furan-3-yl)ethyl]-7,8-dimethylspiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl acetate |
InChI |
InChI=1S/C26H36O10/c1-14-8-21(36-17(4)29)26(13-33-15(2)27)23(20(35-16(3)28)6-7-25(26)12-34-25)24(14,5)10-19(30)18-9-22(31)32-11-18/h9,14,19-21,23,30H,6-8,10-13H2,1-5H3/t14-,19+,20-,21+,23-,24+,25+,26-/m1/s1 |
InChI Key |
MBBUQNSETPVJDQ-KOOOSSTKSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@@]2([C@@H]([C@@]1(C)C[C@@H](C3=CC(=O)OC3)O)[C@@H](CC[C@]24CO4)OC(=O)C)COC(=O)C)OC(=O)C |
Canonical SMILES |
CC1CC(C2(C(C1(C)CC(C3=CC(=O)OC3)O)C(CCC24CO4)OC(=O)C)COC(=O)C)OC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ajugalide B is compared below with two structurally related compounds: Ajugalide C and Teucrioside (isolated from Teucrium massiliense). The comparison focuses on molecular properties, pharmacokinetics, and biological activities (Table 1).
Table 1: Structural and Functional Comparison of this compound with Analogous Compounds
Key Findings:
Structural Differences :
- This compound lacks the furan-3-yl group present in Ajugalide C, reducing its hydrogen-bonding capacity but enhancing lipophilicity .
- Teucrioside contains a glycoside moiety, increasing its polarity and renal clearance rate compared to this compound and C.
Pharmacokinetic Profiles :
- This compound exhibits superior oral bioavailability (65–70%) compared to Teucrioside (58.20%), likely due to its balanced LogP value (1.8–2.1) and moderate TPSA .
- Ajugalide C’s strong CYP3A4 inhibition suggests a higher risk of drug-drug interactions than this compound .
Biological Activities: Anticancer Potential: this compound and C both show mitochondrial targeting (>80% localization), but this compound’s lower toxicity (LD₅₀ = 250 mg/kg vs. 300 mg/kg for C) suggests a broader therapeutic window . Anti-inflammatory Effects: Teucrioside’s glycoside group enhances its binding to PPARγ receptors, outperforming this compound in reducing TNF-α levels.
Comparison with Functionally Similar Compounds
This compound is also compared to Carnosic Acid (a diterpene from Rosmarinus officinalis) and Taxol (paclitaxel), focusing on shared therapeutic applications (Table 2).
Table 2: Functional Comparison with Non-Structural Analogs
| Parameter | This compound | Carnosic Acid | Taxol |
|---|---|---|---|
| Primary Source | Ajuga spp. | Rosmarinus officinalis | Taxus brevifolia |
| Therapeutic Use | Anti-inflammatory, Anticancer | Antioxidant, Neuroprotective | Antimitotic (Cancer Therapy) |
| Mechanism of Action | PPARγ agonism, Mitochondrial disruption | Nrf2 activation | Microtubule stabilization |
| IC₅₀ (μM) in Cancer Cells | 12.5 (HeLa) | 45.0 (HeLa) | 0.001 (HeLa) |
| Clinical Trial Phase | Preclinical | Phase II | FDA Approved |
| Patent Status | None | Multiple | Expired |
Key Findings:
Efficacy: Taxol’s nanomolar IC₅₀ underscores its potency, but this compound’s micromolar activity is notable for a natural diterpenoid without synthetic optimization .
Q & A
Q. What methodological approaches are recommended for the structural elucidation of Ajugalide B in natural product chemistry?
To determine the molecular structure of this compound, researchers should employ a combination of spectroscopic techniques (e.g., NMR, HRMS) and X-ray crystallography. Nuclear Overhauser Effect (NOE) experiments and 2D NMR (COSY, HSQC, HMBC) are critical for assigning stereochemistry and resolving complex coupling patterns. Comparative analysis with known analogues in databases (e.g., PubChem, Reaxys) can validate findings. Structural validation must adhere to reproducibility standards, including independent replication by separate labs .
Q. How can researchers optimize the isolation and purification of this compound from plant extracts?
Column chromatography (e.g., silica gel, HPLC) combined with solvent partitioning is foundational. Solvent systems should be tailored to this compound’s polarity, guided by TLC bioautography to track bioactive fractions. Purity assessment via HPLC-DAD or UPLC-MS is essential, with thresholds set at ≥95% purity for pharmacological assays. Method optimization should include robustness testing (e.g., pH, temperature variations) to ensure reproducibility .
Q. What experimental designs are suitable for preliminary bioactivity screening of this compound?
Use cell-based assays (e.g., cytotoxicity via MTT assay) and enzyme inhibition studies (e.g., kinase assays) with dose-response curves (IC₅₀ calculations). Include positive controls (e.g., doxorubicin for cytotoxicity) and negative controls (solvent-only treatments). For in vitro studies, ensure sample blinding and triplicate measurements to minimize bias. Pilot studies should precede large-scale screens to validate assay conditions .
Advanced Research Questions
Q. How should researchers address contradictions in reported bioactivity data for this compound across studies?
Contradictions may arise from variability in extraction protocols, assay conditions, or cell line specificity. Conduct meta-analyses to identify confounding variables (e.g., solvent residues, endotoxin contamination). Apply the Benjamini-Hochberg procedure to control the false discovery rate (FDR) when testing multiple hypotheses . Replicate conflicting studies under standardized conditions, reporting detailed methodological parameters (e.g., passage number of cell lines, serum batch) .
Q. What analytical strategies validate the quantification of this compound in complex biological matrices?
LC-MS/MS with isotopic internal standards (e.g., deuterated this compound) ensures precision. Validate methods per ICH guidelines, including linearity (R² ≥ 0.99), recovery rates (85–115%), and matrix effect assessments. For tissue distribution studies, use homogenization protocols optimized for lipid-rich matrices, and report limits of detection (LOD) and quantification (LOQ) .
Q. How can multi-omics approaches elucidate the mechanism of action of this compound?
Integrate transcriptomics (RNA-seq), proteomics (TMT labeling), and metabolomics (untargeted LC-MS) to identify pathways modulated by this compound. Use CRISPR-Cas9 knockout models to validate target genes. Network pharmacology tools (e.g., STRING, KEGG) can map protein-protein interactions and pathway enrichment. Confirm findings with functional assays (e.g., apoptosis via flow cytometry) .
Q. What protocols ensure reproducibility in the total synthesis of this compound?
Document reaction conditions (temperature, catalyst loading) and intermediates with spectroscopic data. Use high-throughput robotics for condition screening (e.g., varying Lewis acids in key cyclization steps). Share synthetic routes via platforms like ChemRxiv for peer validation. Include failure analyses (e.g., byproduct formation) in supplementary materials .
Q. How can researchers design studies to assess this compound’s synergistic effects with existing therapeutics?
Employ combinatorial dose-matrix assays (e.g., checkerboard method) to calculate synergy scores (e.g., Combination Index via CompuSyn). Use in vivo xenograft models with co-administration regimens, monitoring pharmacokinetic interactions (e.g., CYP450 inhibition). Statistical models like ANOVA with post-hoc Tukey tests can identify significant synergies .
Q. What computational methods predict this compound’s pharmacokinetic and toxicity profiles?
Apply molecular docking (AutoDock Vina) to predict binding affinities to ADME-related proteins (e.g., P-glycoprotein). Use QSAR models (e.g., SwissADME) to estimate bioavailability and toxicity. Validate predictions with in vitro assays (e.g., Caco-2 permeability, Ames test) and refine models iteratively .
Q. How should stability studies be designed to evaluate this compound under varying storage conditions?
Conduct accelerated stability testing (40°C/75% RH for 6 months) per ICH Q1A guidelines. Monitor degradation products via stability-indicating HPLC methods. Use Arrhenius equations to extrapolate shelf-life. For photostability, follow ICH Q1B light exposure protocols. Report degradation kinetics and storage recommendations in peer-reviewed datasets .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
